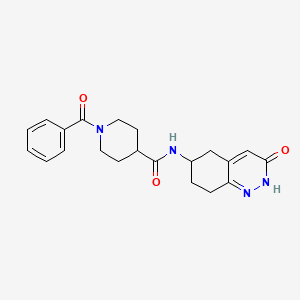
6-Bromo-3-iodo-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-iodo-2-nitrophenol is an aromatic compound characterized by the presence of bromine, iodine, and nitro functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-2-nitrophenol typically involves multi-step reactions starting from phenol. The general synthetic route includes:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.
Bromination: The nitrated phenol undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-iodo-2-nitrophenol undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (nitro, bromine, and iodine) makes the compound susceptible to further electrophilic substitution reactions.
Nucleophilic Substitution: The halogen atoms (bromine and iodine) can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, iodine, and nitric acid in the presence of catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Major Products:
Electrophilic Substitution: Products with additional substituents on the phenol ring.
Nucleophilic Substitution: Products with nucleophiles replacing the halogen atoms.
Reduction: 6-Bromo-3-iodo-2-aminophenol as the major product from the reduction of the nitro group.
Scientific Research Applications
6-Bromo-3-iodo-2-nitrophenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify other compounds
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-2-nitrophenol depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with proteins or nucleic acids .
Comparison with Similar Compounds
4-Bromo-2-iodophenol: Lacks the nitro group, resulting in different reactivity and applications.
2-Bromo-4-iodo-6-nitrophenol: Positional isomer with different substitution pattern, affecting its chemical properties.
3-Bromo-4-iodo-2-nitrophenol: Another positional isomer with distinct reactivity.
Uniqueness: 6-Bromo-3-iodo-2-nitrophenol is unique due to the specific arrangement of bromine, iodine, and nitro groups on the phenol ring.
Properties
IUPAC Name |
6-bromo-3-iodo-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJINVDWCZOYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[benzyl(cyclopropyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2846863.png)

![2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2846867.png)





![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)
